molecular formula C17H16FN3O2 B13954030 3-(4-Fluorophenyl)-6-(tetrahydro-2h-pyran-4-yloxy)imidazo[1,2-b]pyridazine

3-(4-Fluorophenyl)-6-(tetrahydro-2h-pyran-4-yloxy)imidazo[1,2-b]pyridazine

Cat. No.: B13954030
M. Wt: 313.33 g/mol
InChI Key: YCUVASRIOGXHJP-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-6-(tetrahydro-2h-pyran-4-yloxy)imidazo[1,2-b]pyridazine is a heterocyclic compound that features an imidazo[1,2-b]pyridazine core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-6-(tetrahydro-2h-pyran-4-yloxy)imidazo[1,2-b]pyridazine typically involves the following steps:

    Formation of the Imidazo[1,2-b]pyridazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α-haloketones.

    Introduction of the 4-Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is introduced.

    Attachment of the Tetrahydro-2H-pyran-4-yloxy Group: This can be accomplished through etherification reactions using tetrahydro-2H-pyran-4-ol and suitable activating agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-6-(tetrahydro-2h-pyran-4-yloxy)imidazo[1,2-b]pyridazine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the aromatic ring and the imidazo[1,2-b]pyridazine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, and nucleophiles like sodium methoxide for methoxylation.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkoxylated derivatives.

Scientific Research Applications

3-(4-Fluorophenyl)-6-(tetrahydro-2h-pyran-4-yloxy)imidazo[1,2-b]pyridazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-6-(tetrahydro-2h-pyran-4-yloxy)imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in their substituents.

    Imidazo[1,2-a]pyrimidines: These compounds have a similar heterocyclic framework but with different nitrogen positioning.

Uniqueness

3-(4-Fluorophenyl)-6-(tetrahydro-2h-pyran-4-yloxy)imidazo[1,2-b]pyridazine is unique due to the presence of the 4-fluorophenyl and tetrahydro-2H-pyran-4-yloxy groups, which can impart distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C17H16FN3O2

Molecular Weight

313.33 g/mol

IUPAC Name

3-(4-fluorophenyl)-6-(oxan-4-yloxy)imidazo[1,2-b]pyridazine

InChI

InChI=1S/C17H16FN3O2/c18-13-3-1-12(2-4-13)15-11-19-16-5-6-17(20-21(15)16)23-14-7-9-22-10-8-14/h1-6,11,14H,7-10H2

InChI Key

YCUVASRIOGXHJP-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1OC2=NN3C(=NC=C3C4=CC=C(C=C4)F)C=C2

Origin of Product

United States

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